Angiopeptin TFA: A Deep Dive into its Mechanism of Action in Smooth Muscle Cells
Angiopeptin TFA: A Deep Dive into its Mechanism of Action in Smooth Muscle Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiopeptin (B12286003), a synthetic octapeptide analog of somatostatin (B550006), has demonstrated significant potential in modulating vascular smooth muscle cell (SMC) behavior. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of Angiopeptin TFA on SMCs, with a focus on its anti-proliferative and anti-migratory properties. The primary mechanism of action involves the activation of a pertussis toxin-sensitive Gi protein-coupled somatostatin receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately interferes with growth factor-mediated proliferative and migratory pathways. This document details the signaling pathways, summarizes key quantitative data, provides detailed experimental protocols, and includes visual representations of the underlying molecular interactions.
Core Signaling Pathway of Angiopeptin in Smooth Muscle Cells
Angiopeptin exerts its primary effects on vascular smooth muscle cells through a well-defined signal transduction pathway that antagonizes proliferative and migratory stimuli.
Receptor Binding and G-Protein Activation
Angiopeptin is an analog of the natural hormone somatostatin and, as such, binds to somatostatin receptors (SSTRs) on the cell surface. While there are five known SSTR subtypes, studies in animal models suggest that Angiopeptin's inhibitory effects on intimal hyperplasia are primarily mediated through SSTR-2.[1] However, it is important to note that in human vascular tissue, SSTR-1 is the predominantly expressed subtype, and it is localized to endothelial cells rather than vascular smooth muscle cells.[2] In rat aortic vascular smooth muscle cells, Angiopeptin has been shown to act as a weak agonist, inhibiting basic fibroblast growth factor (bFGF)-stimulated re-growth at concentrations greater than 100 nM.[3]
Upon binding to its receptor on SMCs, Angiopeptin activates a pertussis toxin-sensitive inhibitory G-protein (Gi).[1] This is a critical step in the signaling cascade, as demonstrated by experiments where pertussis toxin, which blocks Gi-mediated signaling, abolishes the inhibitory effects of Angiopeptin.[1]
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase.[1] Adenylyl cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes, including cell proliferation and migration. By inhibiting adenylyl cyclase, Angiopeptin leads to a significant reduction in the intracellular concentration of cAMP.[1] Experimental data shows that Angiopeptin at a concentration of 30 nM can inhibit forskolin-stimulated cAMP accumulation in rat aortic SMCs by 35%.[1]
Downstream Effects of Reduced cAMP
The decrease in intracellular cAMP levels has several downstream consequences that contribute to the anti-proliferative and anti-migratory effects of Angiopeptin. A key downstream effector of cAMP is Protein Kinase A (PKA). Reduced cAMP levels lead to decreased PKA activity. PKA is known to phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which in turn promotes the expression of genes involved in cell proliferation. Therefore, by reducing cAMP and PKA activity, Angiopeptin likely attenuates CREB-mediated gene expression, contributing to its anti-proliferative effects.
Effects of Angiopeptin on Smooth Muscle Cell Function
The signaling cascade initiated by Angiopeptin translates into significant functional changes in vascular smooth muscle cells, primarily inhibiting their proliferation and migration.
Inhibition of Cell Proliferation
Angiopeptin is a potent inhibitor of SMC proliferation induced by various mitogens.[4] It has been shown to inhibit the proliferation of rat coronary artery and aorta smooth muscle cells stimulated by the thromboxane (B8750289) A2 mimetic U46619.[5] This anti-proliferative effect is achieved by preventing the progression of cells from the G0/G1 phase to the S phase of the cell cycle.[5] Furthermore, Angiopeptin has been demonstrated to inhibit human coronary artery SMC proliferation induced by insulin-like growth factor-I (IGF-I) and basic fibroblast growth factor (bFGF).[6]
Inhibition of Cell Migration
SMC migration is a critical step in the development of intimal hyperplasia following vascular injury. Angiopeptin effectively inhibits the migration of rat aortic SMCs in a dose-dependent manner.[1] A concentration of 100 nM Angiopeptin was found to inhibit migration in response to type I collagen by 70%.[1] Importantly, this inhibition is not due to an effect on cell adhesion but rather on the subsequent signaling events necessary for cell movement.[1]
Interaction with Growth Factor Signaling
A key aspect of Angiopeptin's mechanism of action is its ability to counteract the effects of potent growth factors that promote SMC proliferation and migration. The mechanisms are thought to involve the abrogation of the increase in IGF-I and other growth factors that occur in the vascular wall following injury.[4] By inhibiting the signaling pathways stimulated by these growth factors, Angiopeptin effectively dampens the pathological response of SMCs.
Effects on Intracellular Calcium
While the primary mechanism of Angiopeptin involves the cAMP pathway, there is also evidence suggesting an influence on intracellular calcium ([Ca²⁺]i) levels. Some studies on related peptides, like atriopeptins, have shown a decrease in cytosolic free calcium in vascular smooth muscle cells, possibly by enhancing intracellular calcium sequestration or inhibiting its release.[7][8] However, the direct and detailed effects of Angiopeptin TFA on calcium dynamics in SMCs require further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effects of Angiopeptin on smooth muscle cells.
| Parameter | Cell Type | Stimulus | Angiopeptin Concentration | Effect | Reference |
| Migration Inhibition | Rat Aortic SMCs | Type I Collagen | 100 nM | 70% inhibition | [1] |
| cAMP Accumulation Inhibition | Rat Aortic SMCs | Forskolin | 30 nM | 35% inhibition | [1] |
| Proliferation Inhibition (pIC50) | CHO cells expressing rat SSTR-2 | bFGF | - | 8.08 ± 0.24 | [3] |
| Proliferation (Partial Agonism, pIC50) | CHO cells expressing rat SSTR-5 | bFGF | - | 8.60 ± 0.16 | [3] |
| Proliferation Inhibition | Rat Aortic VSMCs | bFGF | > 100 nM | Weak agonist activity | [3] |
| Receptor Binding Affinity (pIC50) | Cell Line | Angiopeptin | Somatostatin (SRIF) | Reference |
| h sst2 | CHO-K1 | 8.69 ± 0.25 (Partial Agonist) | 8.05 ± 0.03 | [9] |
| h sst5 | CHO-K1 | No agonist activity | 8.56 ± 0.12 | [9] |
| r sst2 | CHO-K1 | 8.08 ± 0.24 | 7.98 ± 0.24 | [3] |
| r sst5 | CHO-K1 | 8.60 ± 0.16 (Partial Agonist) | 8.50 ± 0.12 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Angiopeptin TFA in smooth muscle cells.
Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Vascular smooth muscle cells (e.g., rat aortic SMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Angiopeptin TFA
-
Mitogen (e.g., bFGF, PDGF, or U46619)
-
[³H]-Thymidine (1 µCi/mL)
-
Phosphate-buffered saline (PBS)
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.5 N NaOH
-
Scintillation cocktail
-
Scintillation counter
-
24-well culture plates
Procedure:
-
Cell Seeding: Seed SMCs into 24-well plates at a density of 2 x 10⁴ cells/well in complete growth medium.[10] Incubate at 37°C in a 5% CO₂ humidified incubator until cells reach 60-70% confluency.
-
Synchronization: Wash the cells twice with PBS and then incubate in serum-free medium for 24-48 hours to arrest the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Replace the serum-free medium with fresh serum-free medium containing various concentrations of Angiopeptin TFA or vehicle control. Incubate for 1 hour.
-
Stimulation: Add the mitogen of choice (e.g., bFGF at 10 ng/mL) to the wells and incubate for 24 hours.
-
Radiolabeling: Add 1 µCi/mL of [³H]-Thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with ice-cold PBS.
-
Add 0.5 mL of 0.5 N NaOH to each well to solubilize the precipitated DNA.
-
-
Quantification: Transfer the NaOH lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
References
- 1. Angiopeptin (BIM23014C) inhibits vascular smooth muscle cell migration in vitro through a G-protein-mediated pathway and is associated with inhibition of adenylyl cyclase and cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtype expression and function in human vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of somatostatin and angiopeptin on cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiopeptin: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiopeptin, a somatostatin analogue, inhibits rat coronary artery and aorta smooth muscle cell proliferation induced by the thromboxane A2 mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Mechanism of atriopeptin-induced decrease of cytosolic free Ca in rat vascular smooth muscle cells: evidence for an intracellular locus of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic atrial peptide inhibits intracellular calcium release in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of somatostatin and angiopeptin on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
